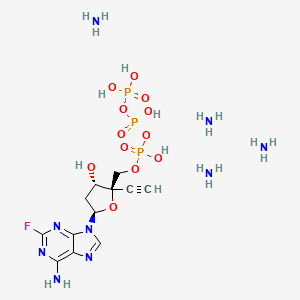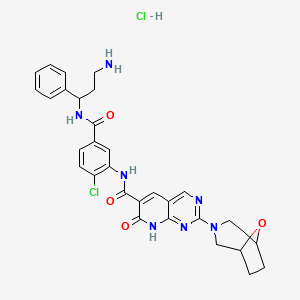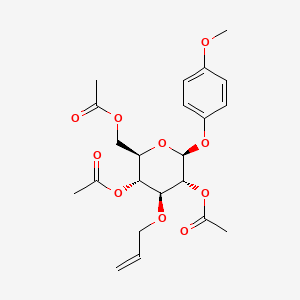
4-Methylphenyl 2,3-di-O-benzyl-1-thio-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 2,3-di-O-benzyl-1-thio-alpha-D-mannopyranoside: is a thioglycoside derivative of mannose. Thioglycosides are a class of compounds where the glycosidic oxygen is replaced by sulfur. These compounds are significant in carbohydrate chemistry due to their stability and utility in glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of p-tolyl thiol and benzyl chloride under basic conditions to form the dibenzyl-protected thioglycoside . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and thiol introduction strategies. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thioglycosides can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioglycosides.
Substitution: The thiol group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Regeneration of the thioglycoside.
Substitution: Formation of new glycosidic bonds with different nucleophiles.
Scientific Research Applications
Chemistry: 4-Methylphenyl 2,3-di-O-benzyl-1-thio-alpha-D-mannopyranoside is used as a glycosyl donor in glycosylation reactions. It is valuable in the synthesis of complex carbohydrates and glycoconjugates .
Biology and Medicine: Thioglycosides, including this compound, are studied for their potential biological activities. They can serve as enzyme inhibitors or as probes to study carbohydrate-protein interactions .
Industry: In the pharmaceutical industry, thioglycosides are used in the synthesis of glycosylated drugs and drug candidates. They are also used in the production of vaccines and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3-di-O-benzyl-1-thio-alpha-D-mannopyranoside involves its role as a glycosyl donor. The sulfur atom in the thioglycoside bond makes it more stable than the corresponding oxygen glycoside, allowing for selective activation under mild conditions. This stability is crucial for the controlled formation of glycosidic bonds in complex carbohydrate synthesis .
Comparison with Similar Compounds
- p-Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-beta-D-glucopyranoside
- p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside
Uniqueness: 4-Methylphenyl 2,3-di-O-benzyl-1-thio-alpha-D-mannopyranoside is unique due to its specific protection pattern and the presence of the thiol group. This makes it particularly useful in selective glycosylation reactions where other protecting groups might interfere .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-19-12-14-22(15-13-19)33-27-26(31-18-21-10-6-3-7-11-21)25(24(29)23(16-28)32-27)30-17-20-8-4-2-5-9-20/h2-15,23-29H,16-18H2,1H3/t23-,24-,25+,26+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFWXDSPXXEFQG-IONQDRQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B8198285.png)
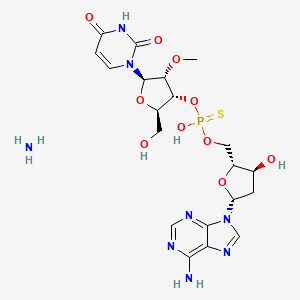
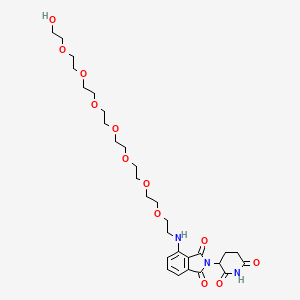
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride](/img/structure/B8198303.png)
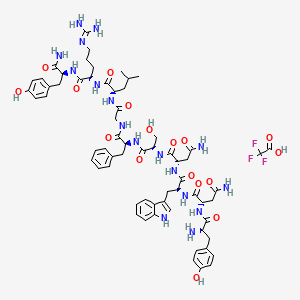

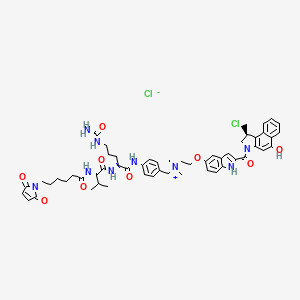
![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B8198341.png)


